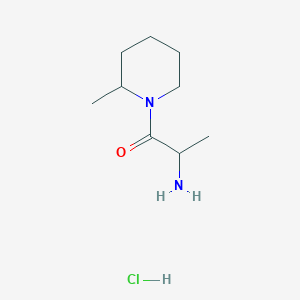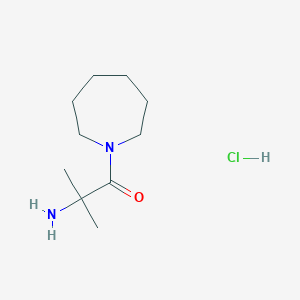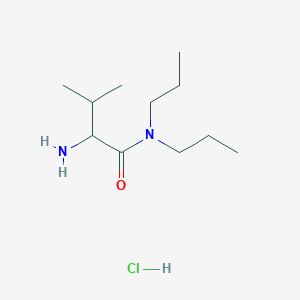
6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one
概要
説明
“6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one” is a chemical compound with the molecular formula C10H13N3O . It is used as a reagent in the synthesis of new pyrimidine and caffeine derivatives that display highly potential antitumor activity .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting 6-amino-1,3-dimethyluracil and indole derivatives in the presence of nano-Ag at 70 °C . The catalyst was potentially recyclable from fresh up to the third run .Molecular Structure Analysis
The molecular structure of “6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one” consists of 10 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 191.23 .Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of new pyrimidine and caffeine derivatives . It reacts with an excess of benzoyl chloride in the presence of triethylamine in refluxing chloroform to give 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is predicted to be 375.2±42.0 ºC . The compound is solid in form .科学的研究の応用
Anticancer Properties
Several studies have highlighted the anticancer properties of quinazoline derivatives. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, has been identified as a potent apoptosis inducer and anticancer clinical candidate, showing high efficacy in human breast and other mouse xenograft cancer models due to its excellent blood-brain barrier penetration (Sirisoma et al., 2009). Furthermore, 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline compounds have been synthesized, displaying significant anticancer activities, with certain compounds inhibiting ERK1/2 phosphorylation and inducing cell apoptosis in cancer cell lines (Zhang et al., 2013).
Enzyme Inhibition
Quinazoline derivatives have been synthesized and evaluated for their ability to inhibit specific enzyme activities. A study on fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) found that certain derivatives exhibited extremely potent inhibition of the enzyme, suggesting their utility in targeting EGFR-related pathways (Rewcastle et al., 1996).
Photoluminescence Studies
The photoluminescence properties of aminoquinolines, including 6- and 7-aminoquinoline and their derivatives, have been explored, showing that these compounds exhibit specific fluorescence behaviors in various media, which could be leveraged in the development of fluorescent markers or probes (Schulman et al., 1973).
Synthesis and Chemical Reactivity
Quinazoline derivatives have been subjects of chemical synthesis studies aiming to develop new methodologies or improve existing ones for their production. For example, research into the facile synthesis of pyrimido[4,5-b]-quinoline derivatives investigated the reactivity of certain quinazoline compounds towards various chemical reagents, contributing to the broader knowledge of their chemical properties (Elkholy & Morsy, 2006).
作用機序
- The primary target of 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one (let’s call it “Compound X”) is :
- The role of this target is to :
- These properties impact its bioavailability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The ADME properties of Compound X are as follows :
- How it enters the body (e.g., oral, intravenous). How it spreads within tissues. How it is broken down (e.g., liver enzymes). How it leaves the body (e.g., renal elimination).
Result of Action
Action Environment
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and taking measures against static discharges .
将来の方向性
特性
IUPAC Name |
6-amino-1,3-dimethyl-4H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-12-6-7-5-8(11)3-4-9(7)13(2)10(12)14/h3-5H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAPIGUFVSEGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)N)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725612 | |
| Record name | 6-Amino-1,3-dimethyl-3,4-dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one | |
CAS RN |
233775-53-6 | |
| Record name | 6-Amino-1,3-dimethyl-3,4-dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-3,4-dihydro-1,3-dimethyl-2(1H)quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1528869.png)





![Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B1528879.png)

![3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1528882.png)
![3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1528884.png)



